LU-25-077

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

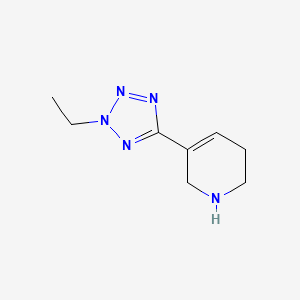

IUPAC Name |

5-(2-ethyltetrazol-5-yl)-1,2,3,6-tetrahydropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5/c1-2-13-11-8(10-12-13)7-4-3-5-9-6-7/h4,9H,2-3,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCDFRUNFDIIQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1N=C(N=N1)C2=CCCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221549-70-8 | |

| Record name | LU-25-077 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221549708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LU-25-077 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TFP5TM9KNX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

MKT-077: A Technical Guide to its Mechanism of Action in Cancer Cells

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

MKT-077 is a water-soluble, cationic rhodacyanine dye that has demonstrated significant and selective antitumor activity in numerous preclinical models.[1][2] Its efficacy stems from a dual mechanism of action that exploits fundamental differences between cancer and normal cells: a higher mitochondrial membrane potential and the aberrant regulation of chaperone proteins. This document provides an in-depth technical overview of MKT-077's core mechanisms, focusing on its role as a mitochondrial targeting agent and as an inhibitor of the Heat Shock Protein 70 (Hsp70) family member, mortalin. Detailed experimental protocols, quantitative data summaries, and signaling pathway visualizations are provided to offer a comprehensive resource for the scientific community.

Core Mechanism I: Preferential Mitochondrial Accumulation and Functional Impairment

MKT-077 is a delocalized lipophilic cation, and its positive charge facilitates its passage across cellular membranes.[1] The primary driver of its selectivity is its accumulation within mitochondria, an effect that is significantly more pronounced in carcinoma cells than in normal epithelial cells.[2][3] This preferential retention is attributed to the higher mitochondrial membrane potential typically found in cancer cells.

Once concentrated in the mitochondria, MKT-077 exerts its cytotoxic effects through several processes:

-

Inhibition of Respiratory Activity : MKT-077 inhibits electron transport chain activity in a dose-dependent manner. This impairment of mitochondrial function disrupts cellular energy production, leading to metabolic stress.

-

Induction of Oxidative Stress : The disruption of mitochondrial respiration can lead to the generation of reactive oxygen species (ROS), causing oxidative stress that damages cellular components.

-

Selective Loss of Mitochondrial DNA (mtDNA) : Treatment with MKT-077 has been shown to cause a selective loss of mtDNA in carcinoma cells, while nuclear DNA remains unaffected.

-

Alteration of Mitochondrial Ultrastructure : MKT-077 induces noticeable changes in the physical structure of mitochondria in cancer cells, further contributing to their dysfunction.

The culmination of these effects is a severe, yet selective, mitochondrial damage cascade that contributes significantly to the compound's anti-cancer activity.

Core Mechanism II: Mortalin Inhibition and p53 Reactivation

A pivotal discovery in understanding MKT-077's mechanism was the identification of its binding to mortalin (also known as mot-2, GRP75, or HSPA9), a member of the Hsp70 chaperone family. Mortalin is frequently overexpressed in cancer cells and plays a pro-survival role. One of its key functions in tumorigenesis is the sequestration of the tumor suppressor protein p53 in the cytoplasm, thereby preventing p53 from translocating to the nucleus and initiating apoptosis or cell cycle arrest.

MKT-077 directly interferes with this interaction. The specific mechanism involves:

-

Binding to Mortalin : MKT-077 binds to mortalin within a region spanning amino acid residues 252-310. This region overlaps with the p53 binding site.

-

Disruption of the Mortalin-p53 Complex : By occupying this binding pocket, MKT-077 competitively inhibits the interaction between mortalin and p53, causing the dissociation of the complex.

-

Release and Nuclear Translocation of p53 : Freed from its cytoplasmic anchor, wild-type p53 translocates to the nucleus.

-

Reactivation of p53 Transcriptional Activity : In the nucleus, p53 resumes its function as a transcription factor, leading to the upregulation of target genes such as p21WAF1, a critical cell cycle inhibitor.

-

Induction of Cell Cycle Arrest and Apoptosis : The reactivation of the p53 pathway ultimately leads to G1 cell cycle arrest, senescence, or apoptosis in cancer cells.

This mechanism elegantly explains the selective toxicity of MKT-077, as the aberrant cytoplasmic sequestration of p53 by mortalin is a hallmark of many cancers and is not observed in normal cells. While this pathway is significant, MKT-077 has also shown efficacy in cells with mutant p53, suggesting that p53-independent mechanisms, such as those driven by direct mitochondrial toxicity and oxidative stress, also play a crucial role.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the activity of MKT-077 from various preclinical studies.

Table 1: In Vitro Cytotoxicity of MKT-077 in Various Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

|---|---|---|---|

| CX-1 | Colon Carcinoma | ~0.15-0.5 µg/mL | |

| MCF-7 | Breast Carcinoma | ~0.15-0.5 µg/mL | |

| CRL 1420 | Pancreatic Carcinoma | ~0.15-0.5 µg/mL | |

| EJ | Bladder Carcinoma | ~0.15-0.5 µg/mL | |

| LOX | Melanoma | ~0.15-0.5 µg/mL | |

| TT | Medullary Thyroid Carcinoma | 0.74 µM | |

| MZ-CRC-1 | Medullary Thyroid Carcinoma | 11.4 µM | |

| A1698 | Renal Carcinoma | 0.69 µM | |

| KB | Epidermoid Carcinoma | 0.81 µM |

| CV-1 | Normal Monkey Kidney | > 69.0 µM | |

Table 2: Effects of MKT-077 on Mitochondrial Function

| Parameter | Cancer Mitochondria (CX-1) | Normal Mitochondria (CV-1) | Reference |

|---|---|---|---|

| Half-maximal inhibition of ADP-stimulated respiration | 4 µg MKT-077/mg protein | 15 µg MKT-077/mg protein |

| Mitochondrial DNA Loss (at 3 µg/mL) | Selective Loss | No Effect | |

Table 3: Effects of MKT-077 on the Mortalin-p53 Pathway

| Cell Line / Condition | Parameter | Result | Reference |

|---|---|---|---|

| NIH 3T3/Ras | p53-dependent reporter activity | 5- to 20-fold increase | |

| MCF-7 | p53-dependent reporter activity | ~10-fold increase | |

| IMR-32 (Neuroblastoma) | Cell Death (2 µM to 10 µM) | Increased from 21% to 78% | |

| Various | p53 Localization | Translocation from cytoplasm to nucleus |

| Various | p21WAF1 Protein Levels | Increased post-treatment | |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to elucidate the mechanism of MKT-077.

4.1 Cell Viability (MTT) Assay

This assay is used to determine the concentration of MKT-077 that inhibits cell viability by 50% (IC50).

-

Cell Seeding : Seed cancer cells (e.g., TT, MCF-7) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Drug Treatment : Treat cells with a serial dilution of MKT-077 (e.g., 0.1 to 10 µM) for a specified duration (e.g., 48 hours). Include untreated and vehicle-only controls.

-

MTT Incubation : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

-

Solubilization : Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis : Normalize the absorbance values to the control wells to calculate the percentage of cell viability. Plot the viability against the log of MKT-077 concentration and use a non-linear regression to determine the IC50 value.

4.2 Co-Immunoprecipitation for Mortalin-p53 Interaction

This technique is used to demonstrate that MKT-077 disrupts the physical association between mortalin and p53.

-

Cell Lysis : Treat cells (e.g., MCF-7) with MKT-077 or a vehicle control. Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

-

Pre-clearing : Incubate the cell lysates with protein A/G-agarose beads to reduce non-specific binding.

-

Immunoprecipitation : Incubate the pre-cleared lysates overnight at 4°C with an antibody specific to p53.

-

Complex Capture : Add fresh protein A/G-agarose beads to the lysate-antibody mixture to capture the antibody-protein complexes.

-

Washing : Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution : Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting : Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with antibodies against both p53 (to confirm successful immunoprecipitation) and mortalin (to detect co-immunoprecipitation). A reduced mortalin signal in the MKT-077-treated lane indicates disruption of the complex.

4.3 Immunofluorescence for p53 Subcellular Localization

This method visualizes the location of p53 within the cell, demonstrating its translocation to the nucleus upon MKT-077 treatment.

-

Cell Culture : Grow cells (e.g., IMR-32, MCF-7) on glass coverslips.

-

Treatment : Treat cells with MKT-077 at various concentrations or for various time points.

-

Fixation : Fix the cells with a solution like 4% paraformaldehyde.

-

Permeabilization : Permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100) to allow antibody entry.

-

Blocking : Block non-specific antibody binding sites with a solution like 5% bovine serum albumin (BSA).

-

Primary Antibody Incubation : Incubate the cells with a primary antibody specific for p53.

-

Secondary Antibody Incubation : After washing, incubate with a fluorescently-labeled secondary antibody that binds to the primary antibody.

-

Nuclear Staining : Stain the cell nuclei with a DNA-binding dye like DAPI (4',6-diamidino-2-phenylindole).

-

Mounting and Imaging : Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Co-localization of the p53 signal (e.g., green) and the DAPI signal (blue) indicates nuclear localization.

Conclusion and Future Outlook

MKT-077 exhibits a potent and selective anti-cancer effect driven by a dual mechanism of action. It preferentially accumulates in cancer cell mitochondria, leading to metabolic collapse and oxidative stress, and it inhibits the chaperone protein mortalin, leading to the reactivation of the p53 tumor suppressor pathway. This multifaceted approach makes it an important lead compound. However, Phase I clinical trials were halted due to renal toxicity, which limited its therapeutic window.

Despite this setback, the unique mechanism of MKT-077 has paved the way for the development of new analogs (e.g., JG-98, JG-231) with improved stability, higher potency, and potentially better toxicity profiles. The continued investigation into targeting mortalin and exploiting the unique bioenergetic state of cancer cell mitochondria remains a promising strategy in the development of novel cancer therapeutics.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. MKT-077, a novel rhodacyanine dye in clinical trials, exhibits anticarcinoma activity in preclinical studies based on selective mitochondrial accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective damage to carcinoma mitochondria by the rhodacyanine MKT-077 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Preclinical Evaluation of Lutetium-177 Vipivotide Tetraxetan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies that have underpinned the development of Lutetium-177 vipivotide tetraxetan (¹⁷⁷Lu-PSMA-617), a targeted radiopharmaceutical for the treatment of prostate cancer. This document delves into the core data, experimental methodologies, and biological pathways that have been elucidated through rigorous preclinical investigation.

Core Quantitative Data

The preclinical assessment of ¹⁷⁷Lu-PSMA-617 has generated a wealth of quantitative data, which is crucial for understanding its efficacy and safety profile. The following tables summarize key findings from various in vitro and in vivo studies.

In Vitro Binding Affinity

The binding affinity of PSMA-617 and its radiolabeled form to the prostate-specific membrane antigen (PSMA) is a critical determinant of its targeting capability. Competitive binding assays are typically used to determine the half-maximal inhibitory concentration (IC50), which reflects the concentration of the ligand required to displace 50% of a known radioligand.

| Compound | Cell Line | IC50 (nM) | Reference |

| PSMA-617 | LNCaP | 2.34 ± 2.94 | [1] |

| ¹⁷⁷Lu-PSMA-617 | LNCaP | 0.24 ± 0.06 | [2] |

| PSMA-D4 | LNCaP | 28.7 ± 5.2 | [3] |

| PSMA-I&T | LNCaP | 61.1 ± 7.8 | [3] |

| PSMA-11 | LNCaP | 84.5 ± 26.5 | [3] |

In Vitro Cellular Uptake and Internalization

The extent and rate at which ¹⁷⁷Lu-PSMA-617 is taken up and internalized by cancer cells are key to its therapeutic efficacy. These parameters are often measured as a percentage of the incubated dose per million cells.

| Radioligand | Cell Line | Time Point | Cellular Uptake (%ID/10^6 cells) | Internalization (%ID/10^6 cells) | Reference |

| ¹⁷⁷Lu-PSMA-617 | LNCaP | - | 17.4 ± 2.4 | - | |

| ¹⁷⁷Lu-scFvD2B | LNCaP | - | Higher than ¹⁷⁷Lu-PSMA-617 | At least 4 times higher than ¹⁷⁷Lu-PSMA-617 |

In Vivo Biodistribution in LNCaP Xenograft Mouse Models

Biodistribution studies in animal models are essential for evaluating the tumor-targeting capabilities and off-target accumulation of ¹⁷⁷Lu-PSMA-617. The data is typically presented as the percentage of the injected dose per gram of tissue (%ID/g).

| Organ | 1 h p.i. (%ID/g) | 4 h p.i. (%ID/g) | 24 h p.i. (%ID/g) | 48 h p.i. (%ID/g) | 120 h p.i. (%ID/g) | 168 h p.i. (%ID/g) | Reference |

| Blood | 0.68 ± 0.23 | - | 0.05 ± 0.01 | - | - | - | |

| Tumor | 15.1 ± 5.58 | 23.31 ± 0.94 | 7.5 ± 0.9 | - | 7.91 ± 2.82 | 4.5 ± 1.8 | |

| Kidneys | 97.2 ± 19.4 | - | 1.4 ± 0.4 | - | - | - | |

| Spleen | 3.34 ± 1.77 | - | - | - | - | - | |

| Liver | - | - | 0.2 ± 0.0 | - | - | - | |

| Lungs | 1.34 ± 0.39 | - | - | - | - | - | |

| Salivary Glands | - | - | - | - | - | - | - |

| Adrenal Glands | 4.88 ± 2.41 | - | - | - | - | - |

p.i. = post-injection

Preclinical Dosimetry

Dosimetry studies estimate the absorbed radiation dose in different organs, which is critical for predicting potential toxicities.

| Organ | Absorbed Dose (Gy/MBq) - Mouse Model |

| Kidneys | 0.55 |

| Tumor (200 mm³) | 7.47 (for ¹⁹F/¹⁷⁷Lu-rhPSMA-7.3) |

| Tumor (200 mm³) | 1.96 (for ¹⁷⁷Lu-PSMA I&T) |

Key Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the reproducibility and reliability of preclinical data.

Radiolabeling of PSMA-617 with Lutetium-177

Objective: To radiolabel the PSMA-617 precursor with Lutetium-177 with high radiochemical purity and yield.

Materials:

-

PSMA-617 precursor

-

¹⁷⁷LuCl₃ solution

-

Sodium acetate buffer (0.1 M, pH 4.5) or Ascorbate buffer (pH 4.5-5)

-

Gentisic acid/Ascorbic acid (as a stabilizer)

-

Sterile, pyrogen-free reaction vials

-

Heating block or water bath set to 90-95°C

-

Dose calibrator

-

Thin-layer chromatography (TLC) or High-performance liquid chromatography (HPLC) system for quality control

Procedure:

-

In a sterile vial, dissolve the PSMA-617 precursor in the chosen buffer (e.g., 100 µg of PSMA-617 in 1 mL of ascorbate buffer).

-

Add the required activity of ¹⁷⁷LuCl₃ to the vial. The molar ratio of metal to ligand is a critical parameter to optimize.

-

Add a stabilizer such as gentisic acid or ascorbic acid to prevent radiolysis.

-

Gently mix the reaction solution.

-

Incubate the reaction vial at 90-95°C for 15-30 minutes.

-

After incubation, allow the vial to cool to room temperature.

-

Perform quality control to determine the radiochemical purity using TLC or HPLC. For TLC, a common mobile phase is a mixture of acetonitrile and water. The radiochemical purity should ideally be >95%.

-

If the radiochemical purity is below the acceptable limit, purification can be performed using a C18 cartridge.

In Vitro Competitive Binding Assay

Objective: To determine the binding affinity (IC50) of a non-radiolabeled competitor (e.g., PSMA-617) against a known PSMA-targeted radioligand.

Materials:

-

PSMA-expressing cells (e.g., LNCaP)

-

Cell culture medium and supplements

-

Multi-well plates (e.g., 96-well)

-

Known PSMA-targeted radioligand (e.g., [¹⁸F]DCFPyL)

-

Unlabeled competitor ligand (e.g., PSMA-617)

-

Assay buffer (e.g., Tris-buffered saline with 0.1% BSA)

-

Scintillation counter or gamma counter

Procedure:

-

Seed the PSMA-expressing cells in multi-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the unlabeled competitor ligand.

-

Prepare a fixed concentration of the radioligand.

-

On the day of the experiment, wash the cells with assay buffer.

-

To the wells, add the fixed concentration of the radioligand and varying concentrations of the competitor ligand. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known inhibitor).

-

Incubate the plate at a specific temperature (e.g., 37°C or 4°C) for a defined period to reach equilibrium.

-

After incubation, aspirate the medium and wash the cells with ice-cold assay buffer to remove unbound radioligand.

-

Lyse the cells and collect the lysate.

-

Measure the radioactivity in the lysate using a suitable counter.

-

Calculate the specific binding and plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is crucial for a clear understanding of the underlying science.

PSMA-Mediated Signaling Pathway

Prostate-Specific Membrane Antigen (PSMA) is not merely a passive docking site for targeted therapies; it actively participates in cellular signaling. In prostate cancer, high PSMA expression is associated with a shift in signaling from the MAPK/ERK pathway, which is linked to proliferation, to the pro-survival PI3K-AKT pathway. This "pathway switch" is thought to contribute to tumor progression and treatment resistance.

Caption: PSMA expression redirects signaling from the proliferative MAPK pathway to the pro-survival PI3K-AKT pathway.

General Experimental Workflow for Preclinical Evaluation

The preclinical evaluation of a radiopharmaceutical like ¹⁷⁷Lu-PSMA-617 follows a structured workflow, from initial in vitro characterization to in vivo efficacy and safety studies.

Caption: A generalized workflow for the preclinical evaluation of ¹⁷⁷Lu-PSMA-617.

This in-depth guide provides a foundational understanding of the preclinical science that has propelled Lutetium-177 vipivotide tetraxetan to the forefront of prostate cancer therapy. The presented data and protocols offer valuable insights for researchers and professionals in the field of radiopharmaceutical development.

References

The Core of Precision: A Technical Guide to the Binding Affinity and Specificity of ¹⁷⁷Lu-PSMA-617

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding characteristics of Lutetium-177 (¹⁷⁷Lu)-PSMA-617, a cornerstone of modern targeted radioligand therapy for prostate cancer. A comprehensive understanding of its binding affinity and specificity is critical for optimizing therapeutic efficacy and advancing the development of next-generation theranostic agents.[1][2][3] ¹⁷⁷Lu-PSMA-617 is a radiopharmaceutical that combines the Prostate-Specific Membrane Antigen (PSMA)-targeting ligand, PSMA-617, with the beta-emitting radionuclide ¹⁷⁷Lu.[1][2] Upon intravenous administration, ¹⁷⁷Lu-PSMA-617 binds to PSMA, a transmembrane protein highly overexpressed on the surface of prostate cancer cells. This targeted delivery of beta radiation induces DNA damage, ultimately leading to the death of the cancer cells.

Quantitative Analysis of Binding Affinity

The efficacy of ¹⁷⁷Lu-PSMA-617 is fundamentally linked to its high binding affinity for PSMA. This is quantitatively expressed through parameters such as the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Kd), and the inhibition constant (Ki). Lower values of these parameters signify a higher binding affinity. The following tables summarize the reported binding affinity data for PSMA-617 and its derivatives across various experimental conditions.

Table 1: Inhibitory Concentration (IC50) of PSMA-617 in Competitive Binding Assays

| Cell Line | IC50 Value (nM) | Measurement Method |

| LNCaP | ~5 | Competitive binding against [¹⁷⁷Lu]Lu-PSMA-617 |

| C4-2 | ~5 | Competitive binding against [¹⁷⁷Lu]Lu-PSMA-617 |

| PC-3 PIP (PSMA-transfected) | ~10-fold higher than LNCaP/C4-2 | Competitive binding against [¹⁷⁷Lu]Lu-PSMA-617 |

| 22Rv1 | 27.49 | Competition binding assay |

| Recombinant human PSMA | 0.05 ± 0.03 | HPLC-based enzymatic assay |

Table 2: Dissociation and Inhibition Constants (Kd and Ki) of PSMA-617

| Parameter | Target | Value (nM) | Measurement Method |

| Ki | LNCaP | 2.34 ± 2.94 | Competitive cell binding assay |

| Ki | PSMA | 0.24 | In vitro competition-binding assay |

| Kd | Recombinant human PSMA | 0.01 ± 0.01 (at 25°C) | Surface Plasmon Resonance (SPR) |

| Kd | Recombinant human PSMA | 0.1 ± 0.06 (at 37°C) | Surface Plasmon Resonance (SPR) |

Specificity of ¹⁷⁷Lu-PSMA-617

The specificity of ¹⁷⁷Lu-PSMA-617 for PSMA-expressing cells is a critical factor in its therapeutic index, minimizing off-target toxicity. Studies have demonstrated that the uptake of ¹⁷⁷Lu-PSMA-617 is significantly higher in PSMA-positive cells compared to PSMA-negative cells. For instance, binding experiments using a non-PSMA binding isomer, D-Glu PSMA-617, showed a greater than 60-fold lower cellular association with the PSMA-positive 22RV1 cell line compared to the active L-isomer of PSMA-617. In vivo biodistribution studies in xenograft models confirmed these findings, with specific uptake of ¹⁷⁷Lu-PSMA-617 in PSMA-positive tumors and kidneys, while the uptake of the D-Glu isomer remained near background levels in these tissues.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of binding affinity and specificity data. The following sections outline the key experimental protocols.

Competitive Radioligand Binding Assay

This assay is fundamental for determining the IC50 value of an unlabeled ligand (PSMA-617) by measuring its ability to displace a radiolabeled ligand from the PSMA receptor.

1. Cell Culture and Preparation:

-

PSMA-expressing cells (e.g., LNCaP, 22Rv1) are cultured in an appropriate medium until they reach near confluence.

-

Cells are then seeded into multi-well plates and allowed to adhere overnight.

2. Assay Procedure:

-

A stock solution of unlabeled PSMA-617 is prepared and serially diluted to a range of concentrations.

-

The cultured cells are washed with an ice-cold binding buffer (e.g., PBS with 0.1% BSA).

-

A constant, low concentration of a radiolabeled PSMA ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617) is added to each well.

-

Varying concentrations of the unlabeled PSMA-617 are then added to the wells to compete for binding with the radioligand.

-

Control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled ligand) are included.

-

The plate is incubated, typically at 4°C, to prevent internalization of the ligand-receptor complex.

3. Termination and Measurement:

-

The binding reaction is terminated by aspirating the medium and washing the cells with ice-cold buffer to remove unbound radioligand.

-

The cells are lysed, and the radioactivity in the lysate is measured using a gamma counter.

4. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

A competition curve is generated by plotting the percentage of specific binding against the logarithm of the unlabeled PSMA-617 concentration.

-

The IC50 value is determined using non-linear regression analysis of the sigmoidal dose-response curve.

Cellular Uptake and Internalization Assay

These assays quantify the amount of radioligand that binds to the cell surface and is subsequently internalized by the cells.

1. Incubation:

-

PSMA-positive cells are incubated with a known concentration of [¹⁷⁷Lu]Lu-PSMA-617 at 37°C for various time points.

2. Differentiation of Surface-Bound and Internalized Radioactivity:

-

At each time point, the incubation is stopped.

-

To determine the surface-bound radioactivity, cells are treated with an acidic buffer (e.g., glycine buffer, pH 2.5) on ice to strip the cell surface of bound radioligand. The supernatant containing the surface-bound fraction is collected.

-

The remaining cell pellet, containing the internalized radioactivity, is then lysed (e.g., with 1 M NaOH).

3. Measurement and Analysis:

-

The radioactivity in both the surface-bound and internalized fractions is measured using a gamma counter.

-

The percentage of internalized activity is calculated as a fraction of the total cell-associated activity (surface-bound + internalized).

Visualizing Molecular Interactions and Processes

Diagrams are provided below to illustrate key pathways and workflows, adhering to the specified design constraints for clarity and high contrast.

Caption: Mechanism of action of ¹⁷⁷Lu-PSMA-617 leading to cancer cell death.

Caption: Workflow for a competitive binding assay to determine the IC50 of PSMA-617.

Caption: PSMA-mediated switch from MAPK to PI3K-AKT signaling pathway.

References

MKT-077: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

MKT-077, a water-soluble cationic rhodacyanine dye, has garnered significant interest in the field of oncology for its selective cytotoxicity towards cancer cells. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of MKT-077. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows. The core of MKT-077's anticancer activity lies in its ability to preferentially accumulate in the mitochondria of carcinoma cells and inhibit the function of Heat shock protein 70 (Hsp70) family members, particularly mortalin (also known as mot-2 or HSPA9). This inhibition leads to the reactivation of the tumor suppressor protein p53, triggering a cascade of events that culminate in cell cycle arrest and apoptosis. This document summarizes the current understanding of MKT-077 and provides a foundation for further research and development of this promising class of compounds.

Discovery and Background

MKT-077, formerly known as FJ-776, was initially identified through a screening of water-soluble delocalized lipophilic cations for antitumor activity.[1] Its chemical name is 1-ethyl-2-[[3-ethyl-5-(3-methyl-2(3H)-benzothiazolylidene)-4-oxo-2-thiazolidinylidene]methyl]-pyridinium chloride. The positive charge of the molecule contributes to its selective uptake and retention within the mitochondria of cancer cells, which typically exhibit a higher mitochondrial membrane potential compared to normal cells.[1] This preferential accumulation is a key factor in its selective toxicity towards malignant cells.[2][3] Early preclinical studies demonstrated significant antitumor activity in various in vitro and in vivo models, leading to its progression into clinical trials.[1]

Synthesis Pathway

A representative synthesis pathway is outlined below. This process typically involves the preparation of a merocyanine dye intermediate, followed by a final condensation step to yield the cationic rhodacyanine structure of MKT-077.

Caption: Representative synthesis pathway for MKT-077.

Mechanism of Action: Targeting Mortalin and Reactivating p53

The primary mechanism of action of MKT-077 involves its interaction with the Hsp70 family protein, mortalin. In many cancer cells, mortalin is overexpressed and sequesters the tumor suppressor protein p53 in the cytoplasm, thereby inactivating its function. MKT-077 binds to mortalin, disrupting the mortalin-p53 complex. This releases p53, allowing it to translocate to the nucleus and resume its role as a transcription factor. Nuclear p53 then activates downstream target genes, such as p21, leading to cell cycle arrest and apoptosis.

Caption: MKT-077 mechanism of action.

Quantitative Data

Table 1: In Vitro Cytotoxicity of MKT-077 (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| CX-1 | Colon Carcinoma | 1.4 - 2.2 | |

| MCF-7 | Breast Carcinoma | 1.4 - 2.2 | |

| CRL 1420 | Pancreatic Carcinoma | 1.4 - 2.2 | |

| EJ | Bladder Transitional Cell Carcinoma | 1.4 - 2.2 | |

| LOX | Melanoma | 1.4 - 2.2 | |

| TT | Medullary Thyroid Carcinoma | 0.74 | |

| MZ-CRC-1 | Medullary Thyroid Carcinoma | 11.4 | |

| KB | Epidermoid Carcinoma | 0.81 | |

| CV-1 | Monkey Kidney (Normal) | >69.0 |

Table 2: Pharmacokinetic Parameters of MKT-077 in Mice

| Parameter | Value | Conditions | Reference |

| Dose | 0.3 mg/kg | Intravenous | |

| Cmax | 0.3 µg/mL | ||

| AUC(0-inf) | 0.030 ± 0.002 µgh/mL | ||

| Dose | 1 mg/kg | Intravenous | |

| Cmax | ~0.6 µg/mL (estimated from data) | ||

| AUC(0-inf) | 0.60 ± 0.12 µgh/mL | ||

| Plasma Clearance | ~1.8 L/h/kg | ||

| Volume of Distribution (Vss) | 6.8 L/kg | ||

| Mean Residence Time (MRT) | 4.1 h | ||

| Dose | 3 mg/kg | Intravenous | |

| Cmax | 1.5 µg/mL | ||

| AUC(0-inf) | 1.73 ± 0.25 µg*h/mL | ||

| Plasma Clearance | ~1.8 L/h/kg | ||

| Volume of Distribution (Vss) | 25.1 L/kg | ||

| Mean Residence Time (MRT) | 14.1 h | ||

| Half-life (t1/2) | |||

| First Distribution Phase | ~5 min | ||

| Second Phase | 2.8 - 4.6 h | ||

| Terminal Phase | 16.2 h |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of MKT-077 on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, CX-1)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

MKT-077 stock solution (dissolved in DMSO or water)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

MKT-077 Treatment: Prepare serial dilutions of MKT-077 in culture medium. Remove the existing medium from the wells and add 100 µL of the MKT-077 dilutions. Include wells with medium alone (blank) and cells with vehicle control (e.g., DMSO at the same concentration as the highest MKT-077 dose).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the MKT-077 concentration to determine the IC50 value.

Caption: General workflow for an MTT cell viability assay.

Co-immunoprecipitation (Co-IP) of Mortalin and p53

This protocol is designed to investigate the disruption of the mortalin-p53 interaction by MKT-077.

Materials:

-

Cancer cells with wild-type p53 (e.g., MCF-7)

-

MKT-077

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-p53 antibody (for immunoprecipitation)

-

Anti-mortalin antibody (for Western blotting)

-

Anti-p53 antibody (for Western blotting)

-

Protein A/G agarose beads

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Reagents and equipment for SDS-PAGE and Western blotting

Procedure:

-

Cell Treatment and Lysis: Treat cells with MKT-077 at the desired concentration and for the appropriate time. Lyse the cells on ice with lysis buffer.

-

Pre-clearing: Centrifuge the lysates to pellet cell debris. Incubate the supernatant with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Centrifuge to remove the pre-clearing beads. Add the anti-p53 antibody to the supernatant and incubate for 4 hours to overnight at 4°C with gentle rotation.

-

Capture of Immune Complexes: Add fresh protein A/G agarose beads and incubate for an additional 1-2 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold wash buffer to remove non-specifically bound proteins.

-

Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with anti-mortalin and anti-p53 antibodies to detect the co-immunoprecipitated proteins.

Conclusion and Future Directions

MKT-077 represents a promising class of anticancer agents with a unique mechanism of action that selectively targets cancer cells. Its ability to disrupt the mortalin-p53 interaction and reactivate the p53 tumor suppressor pathway provides a strong rationale for its further development. While clinical trials have been conducted, challenges such as renal toxicity have been noted. Future research should focus on the development of MKT-077 analogs with improved therapeutic indices, as well as on identifying predictive biomarkers to select patients who are most likely to respond to this class of drugs. A deeper understanding of the molecular interactions between MKT-077, mortalin, and other cellular components will be crucial for optimizing its clinical application. This technical guide serves as a foundational resource to aid in these ongoing research and development efforts.

References

In Vivo Biodistribution of Lutetium-177 Vipivotide Tetraxetan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lutetium-177 (¹⁷⁷Lu) vipivotide tetraxetan, also known as ¹⁷⁷Lu-PSMA-617, is a radioligand therapy approved for the treatment of prostate-specific membrane antigen (PSMA)-positive metastatic castration-resistant prostate cancer (mCRPC).[1][2][3][4] Its efficacy is fundamentally linked to its in vivo biodistribution, which dictates the delivery of therapeutic radiation to tumor sites while minimizing exposure to healthy tissues. This technical guide provides a comprehensive overview of the biodistribution of ¹⁷⁷Lu vipivotide tetraxetan, summarizing key quantitative data, detailing experimental protocols, and visualizing associated pathways and workflows.

Mechanism of Action

¹⁷⁷Lu vipivotide tetraxetan is a targeted radiopharmaceutical.[5] It consists of a chelating agent, vipivotide tetraxetan, which is linked to a PSMA-targeting ligand and the radioisotope Lutetium-177. PSMA is a transmembrane protein that is highly overexpressed on the surface of most prostate cancer cells.

Upon intravenous administration, ¹⁷⁷Lu vipivotide tetraxetan binds with high affinity to PSMA-expressing cells. The subsequent internalization of the radioligand leads to the intracellular accumulation of ¹⁷⁷Lu. Lutetium-177 is a beta-emitting radionuclide with a half-life of 6.65 days. The emitted beta particles have a mean tissue penetration of 0.67 mm, causing localized DNA damage and ultimately leading to the death of the cancer cells and surrounding microenvironment.

Figure 1: Mechanism of action of ¹⁷⁷Lu vipivotide tetraxetan.

Quantitative Biodistribution Data

The biodistribution of ¹⁷⁷Lu vipivotide tetraxetan has been evaluated in both preclinical animal models and in clinical studies with human patients. The following tables summarize the quantitative data on the uptake of the radiopharmaceutical in various organs and tissues, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g) in animal studies and as absorbed dose (Gy/GBq) in human studies.

Preclinical Biodistribution in Murine Models

Preclinical studies are crucial for determining the initial efficacy and safety profile of the radiopharmaceutical. These studies are often conducted in immunodeficient mice bearing human prostate cancer xenografts.

Table 1: Biodistribution of ¹⁷⁷Lu-PSMA-617 in LNCaP Tumor-Bearing Mice

| Organ/Tissue | 1 h p.i. (%ID/g) | 4 h p.i. (%ID/g) | 24 h p.i. (%ID/g) | 48 h p.i. (%ID/g) | 168 h p.i. (%ID/g) |

| Blood | 2.5 ± 0.5 | 0.5 ± 0.1 | 0.1 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |

| Heart | 0.8 ± 0.2 | 0.2 ± 0.1 | 0.1 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |

| Lungs | 1.5 ± 0.3 | 0.4 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.0 ± 0.0 |

| Liver | 1.2 ± 0.2 | 0.6 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.1 | 0.1 ± 0.0 |

| Spleen | 0.6 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 |

| Kidneys | 15.1 ± 3.0 | 10.2 ± 2.0 | 1.4 ± 0.4 | 0.7 ± 0.2 | 0.2 ± 0.1 |

| Muscle | 0.3 ± 0.1 | 0.1 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |

| Bone | 0.9 ± 0.2 | 0.5 ± 0.1 | 0.2 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 |

| Tumor (LNCaP) | 18.2 ± 3.5 | 23.3 ± 0.9 | 15.6 ± 2.8 | 10.5 ± 1.9 | 2.2 ± 0.8 |

Data presented as mean ± standard deviation. p.i. = post-injection. Data compiled from multiple preclinical studies.

Clinical Biodistribution and Dosimetry in Humans

Dosimetry studies in human subjects are essential for understanding the radiation dose delivered to tumors and critical organs, which informs the therapeutic window and potential toxicities.

Table 2: Absorbed Doses in Organs of Patients Treated with ¹⁷⁷Lu-PSMA-617

| Organ | Mean Absorbed Dose (Gy/GBq) |

| Kidneys | 0.82 ± 0.25 |

| Salivary Glands (Parotid) | 1.90 ± 1.19 |

| Liver | 0.15 ± 0.04 |

| Spleen | 0.11 ± 0.03 |

| Red Marrow | 0.04 ± 0.01 |

| Total Body | 0.03 ± 0.01 |

Data presented as mean ± standard deviation. Data compiled from clinical dosimetry studies.

Experimental Protocols

Standardized and reproducible experimental protocols are fundamental to obtaining reliable biodistribution data. Below are detailed methodologies for key experiments.

Radiolabeling of PSMA-617 with Lutetium-177

A critical first step is the stable chelation of ¹⁷⁷Lu to the PSMA-617 ligand.

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of PSMA-617 precursor in a suitable solvent like DMSO (e.g., 1 mg/mL).

-

Prepare a reaction buffer, typically sodium acetate or ammonium acetate, at a specific pH (e.g., 4.5-5.5).

-

Obtain a calibrated solution of ¹⁷⁷LuCl₃ in dilute HCl.

-

-

Labeling Reaction:

-

In a sterile, pyrogen-free reaction vial, combine the PSMA-617 precursor, reaction buffer, and ¹⁷⁷LuCl₃.

-

The molar ratio of ligand to metal is optimized to ensure high labeling efficiency.

-

Incubate the reaction mixture at an elevated temperature (e.g., 95-100°C) for a defined period (e.g., 15-30 minutes).

-

-

Quality Control:

-

Determine the radiochemical purity of the final product using methods like radio-thin-layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC).

-

A radiochemical purity of >95% is generally required for in vivo use.

-

Figure 2: Experimental workflow for ¹⁷⁷Lu-PSMA-617 radiolabeling.

In Vivo Biodistribution Study in a Murine Model

This protocol outlines the steps for a typical ex vivo biodistribution study in mice.

Protocol:

-

Animal Model:

-

Use an appropriate mouse model, such as immunodeficient mice (e.g., SCID or nude mice) subcutaneously or orthotopically implanted with a PSMA-expressing human prostate cancer cell line (e.g., LNCaP, 22Rv1).

-

-

Administration of Radiopharmaceutical:

-

Administer a known amount of ¹⁷⁷Lu-PSMA-617 (e.g., 1-5 MBq) to each mouse, typically via tail vein injection.

-

-

Time Points for Euthanasia:

-

Euthanize cohorts of mice at various time points post-injection (e.g., 1, 4, 24, 48, 72, and 168 hours) to assess the change in biodistribution over time.

-

-

Tissue Collection and Measurement:

-

Dissect and collect organs and tissues of interest (e.g., tumor, blood, kidneys, liver, spleen, lungs, muscle, bone).

-

Weigh each tissue sample.

-

Measure the radioactivity in each sample using a calibrated gamma counter.

-

-

Data Analysis:

-

Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.

-

The formula for this calculation is: %ID/g = (Counts per minute in tissue / Weight of tissue in g) / Total injected counts per minute * 100

-

Figure 3: Experimental workflow for an in vivo biodistribution study.

SPECT/CT Imaging Protocol

Single-Photon Emission Computed Tomography (SPECT) combined with Computed Tomography (CT) is used for in vivo imaging and dosimetry calculations.

Protocol:

-

Patient Preparation:

-

Ensure adequate hydration of the patient.

-

No specific fasting requirements are generally needed.

-

-

Administration:

-

Administer the therapeutic dose of ¹⁷⁷Lu vipivotide tetraxetan (e.g., 7.4 GBq) intravenously.

-

-

Image Acquisition:

-

Acquire whole-body planar and SPECT/CT images at multiple time points post-injection (e.g., 2, 24, 48, and 168 hours) to determine the pharmacokinetics.

-

Use a gamma camera equipped with a medium-energy collimator.

-

Acquisition parameters for SPECT include a 128x128 matrix, multiple projections over 360 degrees, and specific energy windows for the photopeaks of ¹⁷⁷Lu (e.g., 113 keV and 208 keV).

-

-

Image Reconstruction and Analysis:

-

Reconstruct the SPECT data using an iterative algorithm with corrections for attenuation, scatter, and collimator-detector response.

-

Co-register the SPECT and CT images.

-

Delineate regions of interest (ROIs) or volumes of interest (VOIs) on the images for tumors and normal organs.

-

Calculate the time-activity curves for each VOI.

-

Use software like OLINDA/EXM or other dosimetry platforms to calculate the absorbed radiation doses.

-

Conclusion

The biodistribution of ¹⁷⁷Lu vipivotide tetraxetan is characterized by high and specific uptake in PSMA-positive tumors, with primary clearance through the renal system. The salivary glands and kidneys are the dose-limiting organs. A thorough understanding of the in vivo biodistribution, supported by robust experimental data, is paramount for the continued development and optimization of this and other targeted radioligand therapies. The protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the field of nuclear medicine and oncology drug development.

References

An In-depth Technical Guide on Early Research of Rhodocyanine Dyes in Oncology

Authored for: Researchers, Scientists, and Drug Development Professionals

November 2025

Introduction

The exploration of synthetic dyes for therapeutic and diagnostic purposes in oncology has a rich history. Among these, compounds that selectively target and accumulate in cancer cells have been of particular interest. This technical guide delves into the foundational research on "rhodocyanine" dyes and their precursors, rhodamine and cyanine dyes, in the context of cancer treatment and imaging. The term "rhodocyanine" itself is not a standard classification but has been used to describe hybrid structures or, more broadly, to encompass the related fields of rhodamine and cyanine dyes in oncological research. This guide will focus on the early, seminal work on Rhodamine 123, the rhodacyanine analogue MKT-077, and early applications of cyanine dyes, particularly Indocyanine Green (ICG) and heptamethine cyanines.

Rhodamine Dyes: Targeting the Powerhouse of Cancer Cells

Early research into rhodamine dyes for oncology centered on Rhodamine 123, a lipophilic, cationic fluorescent dye. A key discovery was its preferential accumulation and prolonged retention in the mitochondria of carcinoma cells compared to normal epithelial cells[1][2]. This selectivity was attributed to the higher mitochondrial membrane potential in many cancer cell types[3].

Mechanism of Action

The primary mechanism of Rhodamine 123's selective cytotoxicity is the disruption of mitochondrial function. By accumulating in the mitochondria, it inhibits the F₀F₁-ATPase, a critical enzyme for ATP synthesis[3]. This leads to a depletion of cellular energy, ultimately triggering cell death. The potentiation of its anticancer activity by 2-deoxyglucose, a glycolysis inhibitor, further underscored the metabolic targeting of this compound[2].

Quantitative Data: In Vitro Cytotoxicity and Uptake

| Compound | Cell Line | Assay Type | Endpoint | Value | Reference |

| Rhodamine 123 | 9 carcinoma cell lines | Cell Viability | >50% cell death | 10 µg/mL (7 days) | |

| Rhodamine 123 | 6 normal epithelial lines | Cell Viability | Unaffected | 10 µg/mL (7 days) | |

| Rhodamine 123 | CX-1 (colon carcinoma) vs. CV-1 (normal monkey kidney) | Cellular Uptake | Fold Increase | 65-fold higher in CX-1 | |

| Rhodamine 123 | HCT-116 (colon cancer) | Metabolic Assay | Lactate Production | 2.2-fold increase | |

| Rhodamine 123 | HCT-116 (colon cancer) | Metabolic Assay | Glucose Consumption | 1.8-fold increase |

Experimental Protocols

This protocol is adapted from early studies on the cytotoxicity of Rhodamine 123.

-

Cell Plating: Seed cells (e.g., human carcinoma and normal epithelial lines) in 60-mm culture dishes at a density that allows for the formation of 50-200 colonies per dish.

-

Drug Incubation: After 24 hours, introduce Rhodamine 123 into the culture medium at various concentrations (e.g., 1, 5, 10 µg/mL). A control group with no drug is essential. For potentiation studies, 2-deoxyglucose can be added concurrently.

-

Continuous Exposure: Maintain the cells in the drug-containing medium for the duration of the experiment (e.g., 7-10 days), ensuring the medium is changed every 2-3 days.

-

Colony Formation: After the incubation period, wash the dishes with phosphate-buffered saline (PBS), fix the colonies with methanol, and stain with a solution of Giemsa or crystal violet.

-

Quantification: Count the number of colonies (defined as a group of at least 50 cells). The survival fraction is calculated as (mean number of colonies in treated dishes / mean number of colonies in control dishes) x 100%.

This protocol is based on the principle that Rhodamine 123 uptake is dependent on mitochondrial membrane potential.

-

Cell Preparation: Culture cells to be analyzed on glass coverslips or in a multi-well plate suitable for fluorescence microscopy or spectrophotometry.

-

Dye Loading: Incubate the cells with a low concentration of Rhodamine 123 (e.g., 1-10 µg/mL) in culture medium for 20-30 minutes at 37°C.

-

Washing: Gently wash the cells with fresh, pre-warmed medium to remove excess dye.

-

Imaging/Measurement:

-

Fluorescence Microscopy: Observe the cells using a fluorescence microscope with appropriate filters for Rhodamine 123 (excitation ~505 nm, emission ~534 nm). Healthy cells with high mitochondrial membrane potential will show bright, punctate mitochondrial staining. Cells with depolarized mitochondria will exhibit diffuse cytoplasmic fluorescence or reduced fluorescence intensity.

-

Flow Cytometry: For a quantitative analysis, trypsinize and resuspend the cells. Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity per cell. A decrease in fluorescence indicates a loss of mitochondrial membrane potential.

-

-

Positive Control: Treat a sample of cells with a mitochondrial uncoupler, such as carbonyl cyanide m-chlorophenyl hydrazone (CCCP), to induce mitochondrial depolarization as a positive control for fluorescence loss.

The Rhodacyanine Analogue: MKT-077

MKT-077 is a water-soluble rhodacyanine dye that emerged from the development of delocalized lipophilic cations with antitumor activity. Like Rhodamine 123, it selectively accumulates in the mitochondria of carcinoma cells.

Mechanism of Action

While also targeting mitochondria, MKT-077 was found to have an additional mechanism of action. It binds to the heat shock protein 70 (hsp70) family member, mortalin (mot-2). In many cancer cells, mot-2 sequesters the tumor suppressor protein p53 in the cytoplasm, inactivating it. By binding to mot-2, MKT-077 disrupts this interaction, leading to the release of p53 and the reactivation of its tumor-suppressive functions.

Quantitative Data: In Vitro and In Vivo Efficacy

| Compound | Cell Line/Model | Assay Type | Endpoint | Value | Reference |

| MKT-077 | Various human tumor lines | Cytotoxicity | IC50 | < 5 µM | |

| MKT-077 | KB epidermoid vs. CV-1 | Cytotoxicity | IC50 | 0.81 µM (KB), >69.0 µM (CV-1) | |

| MKT-077 | Human cancer cell lines | Antiproliferative | EC50 | 1.4-2.2 µM | |

| MKT-077 | Human melanoma LOX (i.p. in nude mice) | In Vivo Efficacy | Survival | T/C = 344% |

Experimental Protocols

-

Stock Solution: MKT-077 is highly water-soluble (>200 mg/mL). Prepare a stock solution by dissolving MKT-077 in sterile saline or cell culture medium (e.g., at 1 mg/mL).

-

Working Solutions: Prepare fresh dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for the experiment (e.g., 0.1 to 20 µg/mL).

-

Storage: Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Cyanine Dyes: Lighting the Way for Imaging and Therapy

Cyanine dyes, particularly those that absorb and emit light in the near-infrared (NIR) spectrum, were investigated early on for their potential in cancer diagnosis and therapy due to the ability of NIR light to penetrate deeper into tissues.

Indocyanine Green (ICG) in Oncology

ICG is a water-soluble tricarbocyanine dye that has been in clinical use for decades. Its application in oncology has primarily been in imaging, such as sentinel lymph node mapping and assessing tissue perfusion during surgery. Early research also explored its potential as a photosensitizer for photodynamic therapy (PDT).

Heptamethine Cyanines: Tumor-Targeting Dyes

A significant advancement in early cyanine dye research was the discovery that certain heptamethine cyanines exhibit preferential uptake and retention in tumor cells without the need for conjugation to a targeting ligand. This inherent tumor-targeting ability is thought to be mediated by organic anion-transporting polypeptides (OATPs), which are often overexpressed in cancer cells, and through association with albumin.

Quantitative Data: In Vivo Tumor Accumulation

| Compound | Animal Model | Measurement | Endpoint | Value | Reference |

| ⁶⁴Cu-labeled Heptamethine Cyanine | Breast cancer xenograft in mice | PET Imaging | Tumor vs. Muscle Uptake | 4.3-fold at 24h, 5.8-fold at 48h | |

| MHI-148 (Heptamethine Cyanine) | Human tumor tissue (ex vivo) | Fluorescence Intensity | Tumor vs. Normal Tissue | 6-fold increase in tumor | |

| IR-783 (Heptamethine Cyanine) | Prostate, bladder, pancreatic, renal tumor xenografts in mice | In Vivo Imaging | Tumor Detection | Successful detection at 24h post-injection |

Experimental Protocols

This protocol is a generalized procedure based on early mouse model studies.

-

Animal Model: Utilize tumor-bearing mice (e.g., with subcutaneous or orthotopic xenografts).

-

ICG Preparation: Dissolve ICG powder in sterile water or the provided solvent to a stock concentration (e.g., 2.5 mg/mL). Further dilute with sterile saline or PBS to the final injection concentration.

-

Administration: Inject the ICG solution intravenously via the tail vein. Doses in early mouse studies typically ranged from 1 to 4 mg/kg of body weight.

-

Imaging: At various time points post-injection (e.g., 1, 3, 6, and 24 hours), anesthetize the mice and place them in a small animal in vivo imaging system equipped for NIR fluorescence detection (excitation ~780 nm, emission ~830 nm).

-

Data Analysis: Acquire fluorescence images and co-register them with white light or X-ray images for anatomical reference. Quantify the fluorescence intensity in the tumor region and in a non-tumor background region (e.g., contralateral muscle) to calculate a tumor-to-background ratio.

This is a representative protocol based on early preclinical PDT studies.

-

Animal and Tumor Model: Use mice bearing palpable subcutaneous tumors (e.g., 200-300 mm³).

-

Photosensitizer Administration: Inject ICG intravenously at a specified dose (e.g., 5-10 mg/kg).

-

Incubation Period: Allow time for the dye to accumulate in the tumor tissue (e.g., 4 hours).

-

Light Irradiation: Anesthetize the mice and irradiate the tumor area with a NIR laser (e.g., 808 nm) at a specific power density (e.g., 3.7 W/cm²) for a defined duration (e.g., 5 minutes).

-

Tumor Response Monitoring: Measure the tumor volume and body weight of the mice every 2-3 days to assess the therapeutic efficacy. A control group receiving either ICG alone or light alone is crucial.

Synthesis of Dyes

While detailed, step-by-step synthesis protocols from the earliest literature are often proprietary or described in less accessible formats, the general chemical approaches are known.

Rhodamine 123 Synthesis

The synthesis of Rhodamine 123 typically involves the condensation of 3-aminophenol with a phthalic anhydride derivative, followed by esterification. A more modern approach for radiolabeling involves the methylation of its precursor, Rhodamine 110, using [¹¹C]methyl iodide.

MKT-077 Synthesis

The synthesis of MKT-077 and its analogues involves multi-step organic synthesis, often utilizing microwave irradiation to improve yields and reduce reaction times. The core structure is built through the condensation of various heterocyclic intermediates.

Conclusion

Early research into rhodamine and cyanine dyes laid a critical foundation for the development of targeted cancer therapies and advanced imaging modalities. The discovery of Rhodamine 123's selective mitochondrial toxicity in carcinoma cells highlighted the potential of exploiting metabolic differences between cancerous and normal cells. The development of the rhodacyanine MKT-077 further refined this approach and introduced a novel mechanism involving the reactivation of the p53 tumor suppressor. Concurrently, the unique photophysical properties of cyanine dyes, especially in the NIR window, and the discovery of tumor-homing heptamethine cyanines, have paved the way for modern fluorescence-guided surgery and photodynamic therapies. This guide provides a technical overview of this pioneering work, offering valuable insights for contemporary researchers in the ongoing quest for more effective and less toxic cancer treatments.

References

- 1. Unusual retention of rhodamine 123 by mitochondria in muscle and carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticarcinoma activity in vivo of rhodamine 123, a mitochondrial-specific dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Basis for the selective cytotoxicity of rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Development of PSMA-Targeted Radioligand Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Prostate-Specific Membrane Antigen (PSMA) has emerged as a highly promising target for the diagnosis and treatment of prostate cancer due to its significant overexpression on the surface of prostate cancer cells. This technical guide provides an in-depth overview of the development of PSMA-targeted radioligand therapy (RLT), covering key preclinical and clinical data, detailed experimental methodologies, and the underlying molecular mechanisms.

Introduction to PSMA-Targeted Radioligand Therapy

PSMA-targeted RLT represents a paradigm shift in the management of metastatic castration-resistant prostate cancer (mCRPC). This therapeutic approach utilizes small molecules or antibodies that specifically bind to PSMA to deliver cytotoxic radionuclides directly to tumor cells, minimizing damage to surrounding healthy tissues.[1][2] The most clinically advanced and widely studied PSMA-targeted radioligands are small-molecule inhibitors of PSMA's enzymatic activity, such as PSMA-617 and PSMA-I&T, chelated with radionuclides like Lutetium-177 (¹⁷⁷Lu) for beta therapy or Actinium-225 (²²⁵Ac) for alpha therapy.[3][4][5]

The fundamental principle of PSMA RLT involves the intravenous administration of a radiolabeled PSMA-targeting ligand. This ligand circulates throughout the body and accumulates at sites of high PSMA expression, primarily prostate cancer lesions. The localized emission of radiation from the radionuclide induces DNA damage in the cancer cells, leading to cell death.

Preclinical Development and Evaluation

The development of novel PSMA-targeted radioligands undergoes a rigorous preclinical evaluation process to assess their affinity, specificity, and therapeutic potential before moving into clinical trials.

Key Preclinical Parameters

A summary of key preclinical data for prominent PSMA-targeted radioligands is presented in the tables below.

| Ligand | Radionuclide | Cell Line | IC50 (nM) | Ki (nM) | Reference(s) |

| PSMA-617 | - | LNCaP | 2.3 ± 0.9 | - | |

| PSMA-I&T | - | LNCaP | 61.1 ± 7.8 | - | |

| [¹⁸F]DCFPyL | - | - | - | 1.1 ± 0.1 | |

| Glu-NH-CO-NHLys(Ahx)-HBED-CC | - | - | - | 12.0 ± 2.8 | |

| PSMA-D4 | - | LNCaP | 28.7 ± 5.2 | - | |

| PSMA-11 | - | LNCaP | 84.5 ± 26.5 | 11.4 | |

| Table 1: In Vitro Binding Affinities of PSMA Ligands. |

| Radioligand | Mouse Model | Tumor Type | Organ | 4h p.i. (%ID/g) | 24h p.i. (%ID/g) | 48h p.i. (%ID/g) | Reference(s) |

| [¹⁷⁷Lu]Lu-PSMA-617 | Athymic BALB/c nude | PC-3 PIP | Tumor | 25.1 ± 4.5 | 15.6 ± 3.2 | 10.9 ± 2.8 | |

| Blood | 0.1 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | ||||

| Kidneys | 3.6 ± 0.8 | 1.0 ± 0.2 | 0.6 ± 0.1 | ||||

| Salivary Glands | 1.9 ± 0.4 | 0.5 ± 0.1 | 0.3 ± 0.1 | ||||

| [¹⁷⁷Lu]Lu-PSMA-I&T | PC295 PDX-bearing | PC295 PDX | Tumor | 15.3 ± 2.1 | 10.2 ± 1.5 | - | |

| Kidneys | 4.2 ± 0.6 | 1.2 ± 0.2 | - | ||||

| Table 2: In Vivo Biodistribution of ¹⁷⁷Lu-labeled PSMA Ligands in Mice (% Injected Dose per Gram). |

Experimental Protocols

This protocol outlines a standard manual radiolabeling procedure for preparing [¹⁷⁷Lu]Lu-PSMA-617.

Materials:

-

PSMA-617 precursor

-

No-carrier-added ¹⁷⁷LuCl₃ in 0.04 M HCl

-

Sodium acetate buffer (e.g., 0.1 M, pH 5.5) or Ascorbate buffer (pH 4.5-5.0)

-

Ascorbic acid solution (e.g., 50 mg/mL) for quenching

-

Sterile, pyrogen-free reaction vials

-

Heating block or water bath set to 95°C

-

Lead shielding

-

Calibrated radioactivity dose calibrator

-

Sterile filters (0.22 µm)

Procedure:

-

In a sterile, pyrogen-free reaction vial, add the required volume of sodium acetate or ascorbate buffer.

-

Add the desired amount of PSMA-617 precursor (e.g., 100 µg).

-

Carefully transfer the required activity of ¹⁷⁷LuCl₃ to the reaction vial.

-

Gently mix the contents of the vial.

-

Measure the total activity in a dose calibrator.

-

Incubate the reaction vial at 95°C for a specified time (e.g., 15-30 minutes).

-

After incubation, allow the vial to cool to room temperature behind appropriate shielding.

-

Add a stabilizing solution, such as ascorbic acid, to prevent radiolysis.

-

Perform quality control checks to determine radiochemical purity.

This assay determines the concentration of an unlabeled ligand that displaces 50% of a specifically bound radioligand, providing the IC50 value.

Materials:

-

PSMA-expressing cells (e.g., LNCaP)

-

Cell culture medium

-

Binding buffer (e.g., Tris-HCl with MgCl₂ and BSA)

-

Radiolabeled PSMA ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617)

-

Unlabeled competitor PSMA ligand

-

96-well cell culture plates

-

Gamma counter

Procedure:

-

Culture PSMA-expressing cells to near confluence in 96-well plates.

-

Prepare serial dilutions of the unlabeled competitor ligand in binding buffer.

-

Wash the cells with ice-cold PBS.

-

Set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + a high concentration of unlabeled ligand), and competition (radioligand + serial dilutions of the competitor).

-

Add the radioligand at a fixed concentration (typically at or below its Kd) to all wells except the blank.

-

Incubate the plate at a specified temperature (e.g., 4°C or 37°C) for a duration sufficient to reach equilibrium.

-

Terminate the binding by aspirating the medium and washing the cells with ice-cold PBS to remove unbound radioligand.

-

Lyse the cells (e.g., with 1 M NaOH) and transfer the lysate to counting tubes.

-

Measure the radioactivity in a gamma counter.

-

Calculate specific binding (Total Binding - Non-specific Binding) and plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value using non-linear regression.

This assay quantifies the amount of radioligand that binds to and is internalized by cancer cells.

Materials:

-

PSMA-expressing cells (e.g., LNCaP, PC-3 PIP)

-

Cell culture medium

-

Radiolabeled PSMA ligand

-

Acid wash buffer (e.g., glycine buffer, pH 2.5) to differentiate surface-bound from internalized radioactivity

-

Lysis buffer (e.g., 1 M NaOH)

-

Gamma counter

Procedure:

-

Seed cells in multi-well plates and allow them to adhere.

-

Add the radiolabeled PSMA ligand to the cells and incubate for various time points (e.g., 1, 2, 4 hours) at 37°C.

-

At each time point, wash the cells with ice-cold PBS.

-

To determine the internalized fraction, incubate the cells with an acid wash buffer to strip surface-bound radioactivity. Collect the supernatant (surface-bound fraction).

-

Lyse the cells with a lysis buffer to release the internalized radioactivity (internalized fraction).

-

Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.

-

Total cell-associated radioactivity is the sum of the surface-bound and internalized fractions.

These studies evaluate the distribution, accumulation, and clearance of the radioligand in a living organism.

Materials:

-

Tumor-bearing mice (e.g., athymic nude mice with PSMA-positive xenografts like LNCaP or PC-3 PIP)

-

Radiolabeled PSMA ligand

-

Saline solution with 0.05% BSA (to prevent adherence to the syringe)

-

Anesthesia

-

Gamma counter

Procedure:

-

Anesthetize the tumor-bearing mice.

-

Inject a known amount of the radiolabeled PSMA ligand intravenously via the tail vein.

-

At predetermined time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a cohort of mice.

-

Dissect and collect organs and tissues of interest (e.g., tumor, blood, kidneys, liver, spleen, salivary glands, muscle, bone).

-

Weigh each tissue sample.

-

Measure the radioactivity in each sample using a gamma counter, along with standards of the injected dose.

-

Calculate the uptake in each organ/tissue as a percentage of the injected dose per gram of tissue (%ID/g).

Clinical Development and Efficacy

The clinical development of PSMA-targeted RLT has been rapid, with ¹⁷⁷Lu-PSMA-617 being the most extensively studied agent. Two pivotal clinical trials, VISION and TheraP, have provided robust evidence for its efficacy and safety in patients with mCRPC.

Key Clinical Trial Data

| Trial Name | Phase | Radioligand | Comparator | Key Efficacy Endpoints | Key Safety Findings (Grade ≥3 Adverse Events) | Reference(s) |

| VISION | III | ¹⁷⁷Lu-PSMA-617 + Standard of Care (SoC) | Standard of Care (SoC) alone | Overall Survival: 15.3 vs 11.3 months (HR 0.62) Radiographic Progression-Free Survival: 8.7 vs 3.4 months (HR 0.40) PSA Response (≥50% decline): 46% vs 7.1% | ¹⁷⁷Lu-PSMA-617 Arm: Fatigue (7%), Bone marrow suppression (Thrombocytopenia 7%, Anemia 13%, Neutropenia 7%), Dry mouth (39% any grade), Nausea (35% any grade) | |

| TheraP | II | ¹⁷⁷Lu-PSMA-617 | Cabazitaxel | PSA Response (≥50% decline): 66% vs 37% Progression-Free Survival (12 months): 19% vs 3% (HR 0.63) Overall Survival: Similar between arms (RMST 19.1 vs 19.6 months) | ¹⁷⁷Lu-PSMA-617 Arm: Thrombocytopenia (11%), Dry mouth (any grade, common but low grade), Fewer overall Grade 3-4 AEs than cabazitaxel (33% vs 53%) | |

| Various Phase I/II | I/II | ²²⁵Ac-PSMA-617 | - | PSA Response (≥50% decline): ~60-80% Overall Survival (pooled): ~12.5 months Progression-Free Survival (pooled): ~9.1 months | ²²⁵Ac-PSMA-617: Xerostomia (any grade, ~77%; Grade 3, ~3%), Anemia (any grade, ~30%; Grade 3, ~7.5%), Thrombocytopenia (Grade 3, ~5.5%), Nephrotoxicity (Grade 3, ~3%) | |

| Table 3: Summary of Key Clinical Trial Data for PSMA-Targeted Radioligand Therapies. |

Dosimetry

Dosimetry studies are crucial for understanding the radiation absorbed dose in tumors and normal organs, which helps in optimizing therapeutic efficacy while minimizing toxicity.

| Organ | ¹⁷⁷Lu-PSMA-617 Absorbed Dose (Gy/GBq) (VISION Sub-study) |

| Lacrimal Glands | 2.1 ± 0.47 |

| Salivary Glands | 0.63 ± 0.36 |

| Kidneys | 0.43 ± 0.16 |

| Red Marrow | 0.035 ± 0.02 |

| Table 4: Mean Absorbed Radiation Doses in the VISION Trial Dosimetry Sub-study. |

Mechanism of Action and Signaling Pathways

The therapeutic effect of PSMA-targeted RLT is primarily due to the targeted delivery of radiation. However, PSMA itself is not a passive target; its expression and activity are linked to critical cell signaling pathways that promote prostate cancer progression.

PSMA-Mediated Signaling Switch

In prostate cancer cells, PSMA expression can induce a shift from the mitogen-activated protein kinase (MAPK) pathway to the phosphoinositide 3-kinase (PI3K)-AKT survival pathway. This occurs through PSMA's interaction with the scaffolding protein RACK1, which disrupts the formation of a complex between β1-integrin and the insulin-like growth factor 1 receptor (IGF-1R). This disruption redirects signaling towards the pro-survival PI3K-AKT pathway.

PSMA Enzymatic Activity and PI3K-AKT Activation

PSMA's enzymatic activity, specifically its ability to hydrolyze N-acetyl-aspartyl-glutamate (NAAG) and folate-poly-γ-glutamates, releases glutamate. This extracellular glutamate can then activate metabotropic glutamate receptors (mGluRs) on the cancer cell surface, which in turn can stimulate the PI3K-AKT pathway, further promoting cell survival.

Conclusion and Future Directions

PSMA-targeted radioligand therapy has demonstrated significant clinical benefit for patients with advanced prostate cancer. The development pipeline for novel PSMA-targeted agents continues to expand, with ongoing research focused on:

-

Alpha-Emitters: Investigating the potential of alpha-emitters like ²²⁵Ac to overcome resistance to beta-therapy.

-

Combination Therapies: Exploring the synergistic effects of PSMA RLT with other systemic treatments such as chemotherapy, androgen receptor pathway inhibitors, and immunotherapy.

-

Novel Ligands: Designing new PSMA-targeting molecules with improved pharmacokinetic properties to enhance tumor uptake and reduce off-target toxicity.

-

Earlier Lines of Therapy: Clinical trials are underway to evaluate the efficacy of PSMA RLT in earlier stages of prostate cancer.

The continued refinement of PSMA-targeted radioligands and a deeper understanding of their mechanisms of action will further solidify their role as a cornerstone of personalized medicine for prostate cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Joint EANM/SNMMI procedure guideline for the use of 177Lu-labeled PSMA-targeted radioligand-therapy (177Lu-PSMA-RLT) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overall survival with [177Lu]Lu-PSMA-617 versus cabazitaxel in metastatic castration-resistant prostate cancer (TheraP): secondary outcomes of a randomised, open-label, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Cellular Uptake of MKT-077: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake of MKT-077, a delocalized lipophilic cation with selective anti-carcinoma activity. This document details the mechanisms of uptake, influential factors, and the subsequent intracellular signaling cascades. It is designed to equip researchers with the necessary information to design and execute experiments related to MKT-077 and similar mitochondria-targeting compounds.

Mechanism of Cellular Uptake and Mitochondrial Accumulation

MKT-077 is a water-soluble rhodocyanine dye analogue that exhibits selective cytotoxicity towards cancer cells.[1][2] Its primary mechanism of cellular uptake and retention is driven by the electrochemical potential gradients across the plasma and mitochondrial membranes.[2][3] As a positively charged, lipophilic molecule, MKT-077 is drawn towards the negatively charged interior of the cell and, more significantly, the highly negative mitochondrial matrix.[2]

Cancer cells typically exhibit a higher mitochondrial membrane potential (ΔΨm) compared to normal cells, which leads to the preferential accumulation of MKT-077 in the mitochondria of malignant cells. This selective accumulation is a cornerstone of its anti-cancer activity. While the involvement of specific plasma membrane transporters like organic cation transporters (OCTs) has not been definitively established for MKT-077, its lipophilic nature suggests it can likely diffuse across the plasma membrane, with its uptake being primarily driven by membrane potential.

Quantitative Data on MKT-077 Cellular Uptake and Efficacy

The cellular uptake and cytotoxic effects of MKT-077 have been quantified in various cancer cell lines. The following tables summarize key quantitative data from published studies.

Table 1: IC50 Values of MKT-077 in Various Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |

| TT | Medullary Thyroid Carcinoma | 0.74 | 48 hours | |

| MZ-CRC-1 | Medullary Thyroid Carcinoma | 11.4 | 48 hours | |

| KB | Epidermoid Carcinoma | 0.81 | Not Specified | |

| CV-1 | Monkey Kidney (Normal) | > 69.0 | Not Specified | |

| PC3 | Prostate Cancer | < 5 | 48 hours | |

| OVCAR3 | Ovarian Cancer | < 5 | 48 hours | |

| HCT116 | Colorectal Cancer | < 5 | 48 hours | |

| T47D | Breast Cancer | < 5 | 48 hours | |

| A375 | Melanoma | < 5 | 48 hours | |

| CX-1 | Colon Carcinoma | Not Specified | Not Specified | |

| MCF-7 | Breast Carcinoma | Not Specified | Not Specified | |

| CRL1420 | Pancreatic Carcinoma | Not Specified | Not Specified | |

| EJ | Bladder Transitional Cell Carcinoma | Not Specified | Not Specified | |

| LOX | Melanoma | Not Specified | Not Specified |

Table 2: Quantitative Cellular Uptake of MKT-077

| Cell Line | MKT-077 Concentration | Incubation Time | Uptake Level (ng/10^5 cells) | Reference |

| R3230Ac | 2 µg/ml | 2 hours | 10.4 ± 1.9 | |

| R3230Ac | 4 µg/ml | 2 hours | 28.7 ± 11.1 | |

| R3230Ac | 6 µg/ml | 2 hours | 49.2 ± 10.9 | |

| CX-1 | Not Specified | Not Specified | 65-fold higher than CV-1 cells |